6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate
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Description
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate is a useful research compound. Its molecular formula is C17H11ClN2O6S2 and its molecular weight is 438.85. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
The synthesis of heterocyclic compounds is a significant area of research in organic chemistry due to their wide range of applications, including in pharmaceuticals, agrochemicals, and materials science. The compound , with its complex structure incorporating a pyran ring system, thiazole, and nitrobenzoate functionalities, could be of interest in the development of novel organic synthesis methodologies or as a precursor to more complex molecules. For example, the synthesis of new 5-alkylidene-4-chloro-5H-1,2,3-dithiazoles demonstrates the interest in developing new methods and compounds within this realm of chemistry (Jeon & Kim, 1999).
Inhibition Studies and Biological Activity
Compounds containing heterocyclic structures have been extensively studied for their biological activities. While the direct application of the specified compound in biological systems was not found, related studies on thiadiazoline and pyrazoline heterocycles have shown inhibitory activities against nitric oxide synthase, which could suggest potential research applications in studying enzyme inhibition or in the development of therapeutic agents (Arias et al., 2018).
Material Science and Molecular Properties
The structural features of the compound, such as the nitrobenzoate group and the heterocyclic components, may also find applications in materials science, where such molecular structures can be used to study or develop new materials with specific electronic, optical, or mechanical properties. Studies like the formation of hydrogen-bonded chains and sheets in related molecular systems highlight the potential for using such compounds in the study of molecular interactions and assembly (Portilla et al., 2007).
properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-chloro-2-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O6S2/c1-9-7-27-17(19-9)28-8-11-5-14(21)15(6-25-11)26-16(22)12-4-10(18)2-3-13(12)20(23)24/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLZEUCPNMVWFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.